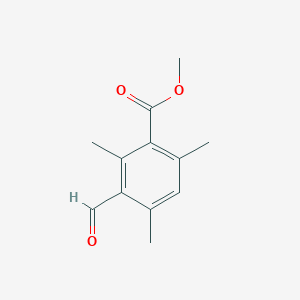

Methyl 3-formyl-2,4,6-trimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-2,4,6-trimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-5-8(2)11(12(14)15-4)9(3)10(7)6-13/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZKTVMOKQAXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Formyl 2,4,6 Trimethylbenzoate

Retrosynthetic Analysis of Methyl 3-formyl-2,4,6-trimethylbenzoate

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points: the ester linkage and the formyl group attached to the aromatic ring.

The most logical primary disconnection is at the ester group, which simplifies the molecule into 3-Formyl-2,4,6-trimethylbenzoic Acid and methanol (B129727). This disconnection corresponds to a reliable esterification reaction. A second key disconnection involves the formyl group, which can be introduced onto a pre-existing methyl 2,4,6-trimethylbenzoate (B1236764) scaffold through an electrophilic aromatic substitution, specifically a formylation reaction.

Alternatively, the synthesis can begin with the formylation of a simpler aromatic precursor, such as 1,3,5-trimethylbenzene (mesitylene), to introduce the aldehyde functionality, followed by further modifications to introduce the carboxylic acid and subsequent esterification. This approach, however, may present challenges with regioselectivity during the introduction of the carboxyl group.

Direct Esterification Routes

The formation of the methyl ester from the corresponding carboxylic acid is a fundamental transformation in organic synthesis. This section explores the direct esterification of 3-Formyl-2,4,6-trimethylbenzoic Acid.

Esterification of 3-Formyl-2,4,6-trimethylbenzoic Acid (CAS: 97927-39-4) with Methanol

The direct esterification of 3-Formyl-2,4,6-trimethylbenzoic Acid with methanol is a classic example of the Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst. However, the steric hindrance presented by the two ortho-methyl groups on the benzoic acid derivative can significantly slow down the rate of this reaction. stackexchange.comchegg.com The bulky substituents impede the necessary nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid.

To overcome the steric hindrance in the esterification of 2,4,6-trimethylbenzoic acid derivatives, several optimization strategies can be employed.

Acid Catalysts: While traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used, their effectiveness can be limited with sterically hindered substrates. organic-chemistry.org The use of Lewis acids or solid acid catalysts can offer advantages. For instance, zirconium or hafnium-based catalysts have been shown to be effective for direct ester condensations. organic-chemistry.org Heterogeneous catalysts, such as zeolite-supported tungsten oxide or tungstophosphoric acid-derived materials, offer the benefits of easier separation and potential for reuse. acs.orgresearchgate.net

Coupling Reagents: An alternative to acid-catalyzed esterification is the use of coupling reagents that activate the carboxylic acid. The Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for sterically demanding substrates. rsc.orgorganic-chemistry.org The reaction proceeds under mild conditions and can provide high yields where Fischer esterification fails. The mechanism involves the formation of a highly reactive O-acylisourea intermediate. organic-chemistry.org

Interactive Data Table: Comparison of Esterification Methods for Hindered Benzoic Acids

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Fischer-Speier | H₂SO₄ | Methanol | Reflux | Low to Moderate | chegg.com |

| Solid Acid Catalysis | Zirconium/Titanium Solid Acid | Methanol | Reflux | Good | mdpi.com |

| Steglich Esterification | DCC, DMAP | Dichloromethane | Room Temp | High | rsc.orgorganic-chemistry.org |

| Mitsunobu Reaction | DEAD, PPh₃ | THF | 0°C to Room Temp | Good to Excellent | researchgate.net |

Yields are generalized based on reactions with sterically similar substrates.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For ester synthesis, this includes the use of reusable solid acid catalysts, which minimize waste and avoid the use of corrosive mineral acids. acs.orgnih.gov Catalysts like dried Dowex H+ resins and graphene oxide have been shown to be effective and recyclable for esterification reactions. organic-chemistry.orgnih.gov Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis.

Related Methods for Methyl Benzoate (B1203000) Formation

Beyond the direct acid-catalyzed and coupling agent-mediated esterifications, other methods can be employed for the formation of methyl benzoates. The Mitsunobu reaction, for example, allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). researchgate.net This method is often successful for substrates that are sensitive to acidic conditions.

Formylation Strategies on Methyl 2,4,6-trimethylbenzoate Scaffold

The introduction of a formyl group onto the aromatic ring of Methyl 2,4,6-trimethylbenzoate is a key step in an alternative synthetic route. Due to the presence of three activating methyl groups, the benzene (B151609) ring is electron-rich and susceptible to electrophilic aromatic substitution.

Several classical formylation reactions could be applicable:

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride. wikipedia.orgbyjus.comyoutube.com This method is generally suitable for alkylbenzenes.

Vilsmeier-Haack Reaction: This is a milder method that uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction proceeds through an electrophilic iminium ion.

Duff Reaction: This method uses hexamethylenetetramine as the formylating agent in the presence of an acid, often applied to phenols but can also be used for other activated aromatic rings. thieme-connect.de

The regioselectivity of the formylation on the Methyl 2,4,6-trimethylbenzoate scaffold is directed by the existing substituents. The three methyl groups and the ester group will influence the position of the incoming electrophile. The formyl group is expected to add to one of the two unsubstituted positions on the ring.

Interactive Data Table: Overview of Aromatic Formylation Methods

| Reaction Name | Reagents | Substrate Scope | Key Features | Reference |

| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Alkylbenzenes | High pressure of CO may be required. | wikipedia.orgbyjus.com |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | Mild conditions. | organic-chemistry.orgwikipedia.org |

| Duff Reaction | Hexamethylenetetramine, Acid | Phenols, activated arenes | Often results in ortho-formylation to hydroxyl groups. | thieme-connect.de |

Electrophilic Formylation Reactions

Electrophilic formylation is a direct method to introduce a formyl (-CHO) group onto an electron-rich aromatic ring. Given the activated nature of the Methyl 2,4,6-trimethylbenzoate substrate, several classical formylation reactions are applicable.

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org The resulting electrophilic chloroiminium ion reacts with the activated aromatic ring. wikipedia.org Subsequent hydrolysis of the iminium salt intermediate yields the desired aldehyde. wikipedia.org This method is well-suited for electron-rich arenes and is known for being relatively mild and efficient. ijpcbs.com

Rieche Formylation : The Rieche formylation employs dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). wikipedia.orgsynarchive.com This method is particularly effective for highly electron-rich aromatic compounds, including mesitylene (B46885) and its derivatives. wikipedia.orgmdpi.com The reaction proceeds under anhydrous conditions and typically provides good yields of the corresponding aldehyde. mdpi.comresearchgate.net

Gattermann-Koch and Gattermann Reactions : The Gattermann-Koch reaction uses carbon monoxide (CO) and hydrogen chloride (HCl) with a catalyst system of aluminum chloride (AlCl₃) and copper(I) chloride. wikipedia.orgthermofisher.comlibretexts.org It is generally restricted to alkylbenzenes. thermofisher.com A modification, the Gattermann reaction, uses hydrogen cyanide (HCN) or a safer alternative like zinc cyanide (Zn(CN)₂) with HCl. wikipedia.orglscollege.ac.in This variant has been successfully used to synthesize mesitaldehyde from mesitylene and could be adapted for the target molecule. wikipedia.org

| Reaction Name | Formylating Agent | Catalyst/Conditions | Plausibility/Expected Outcome |

|---|---|---|---|

| Vilsmeier-Haack | DMF | POCl₃, followed by H₂O workup | High. Well-suited for activated arenes, expected to give good yield and high regioselectivity. |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ or SnCl₄, anhydrous conditions | High. Proven method for mesitylene derivatives, expected to be efficient. wikipedia.org |

| Gattermann-Koch | Carbon Monoxide / HCl | AlCl₃ / CuCl, high pressure | Moderate. Applicable to alkylbenzenes, but high pressure may be a limitation. thermofisher.comlibretexts.org |

| Gattermann (Adams Mod.) | Zinc Cyanide / HCl | Lewis Acid (e.g., AlCl₃) | Moderate. Avoids gaseous HCN and is effective for mesitylene, but toxicity of cyanide is a concern. wikipedia.org |

Nucleophilic Formylation Approaches

Nucleophilic formylation involves the reaction of an organometallic nucleophile (an aryl anion equivalent) with an electrophilic formylating agent. This approach is indirect and requires the preparation of a specifically functionalized precursor.

Directed Ortho-Metalation followed by Formylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at a sterically accessible ortho position. uwindsor.canih.gov

In the case of Methyl 2,4,6-trimethylbenzoate, the primary DMG is the methyl ester group (-COOCH₃). However, the positions ortho to the ester (C2 and C6) are substituted with methyl groups. This steric hindrance prevents the approach of the organolithium base and subsequent deprotonation at these sites. Therefore, a direct ortho-metalation strategy on Methyl 2,4,6-trimethylbenzoate to introduce a formyl group at the C3 or C5 position is not feasible. The DoM methodology is inapplicable for this specific transformation due to the inherent substitution pattern of the substrate.

Ring Formation and Functionalization Approaches

An alternative to the direct formylation of a pre-formed ring is a synthetic strategy where the core aromatic ring is first constructed, followed by the introduction of the required functional groups.

Cyclization Reactions Leading to the Trimethylbenzoate Core

The key intermediate for this approach is 2,4,6-trimethylbenzoic acid or its methyl ester. Several established methods exist for its synthesis, typically starting from mesitylene (1,3,5-trimethylbenzene).

Friedel-Crafts Acylation/Haloform Reaction : Mesitylene can undergo Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like AlCl₃ to form 2,4,6-trimethylacetophenone. The resulting methyl ketone can then be subjected to the haloform reaction (e.g., using sodium hypochlorite) to yield the sodium salt of 2,4,6-trimethylbenzoic acid, which is subsequently acidified. google.comgoogle.com

Grignard Carboxylation : This method involves the bromination of mesitylene to produce 2,4,6-trimethylbromobenzene. This aryl bromide is then converted into a Grignard reagent using magnesium metal. Subsequent reaction of the Grignard reagent with solid carbon dioxide (dry ice) followed by acidic workup yields 2,4,6-trimethylbenzoic acid. guidechem.com

Oxidation of Mesitaldehyde : If 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde) is available, it can be oxidized to the corresponding carboxylic acid using various oxidizing agents. chemicalbook.com

Once 2,4,6-trimethylbenzoic acid is obtained, it can be readily converted to the target precursor, Methyl 2,4,6-trimethylbenzoate, via standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

| Starting Material | Key Reactions | Intermediate(s) | Final Step |

|---|---|---|---|

| Mesitylene | Friedel-Crafts Acylation, Haloform Reaction | 2,4,6-Trimethylacetophenone | Fischer Esterification |

| Mesitylene | Bromination, Grignard Formation, Carboxylation | 2,4,6-Trimethylbromobenzene | Fischer Esterification |

| Mesitaldehyde | Oxidation | 2,4,6-Trimethylbenzoic acid | Fischer Esterification |

Post-Cyclization Formyl Group Introduction

After the synthesis of the Methyl 2,4,6-trimethylbenzoate core via one of the methods described above, the final step is the introduction of the formyl group onto the C3 position. This step is identical to the direct electrophilic formylation methods discussed in section 2.3.1. The Vilsmeier-Haack reaction or the Rieche formylation would be the most probable choices for this transformation due to their effectiveness with highly activated aromatic systems. This two-stage approach (ring formation followed by formylation) provides a complete synthetic pathway to the target molecule starting from simpler, readily available materials like mesitylene.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

The choice of a synthetic route for this compound depends on factors such as starting material availability, desired scale, and tolerance for hazardous reagents.

Selectivity : All plausible routes are expected to exhibit excellent regioselectivity. In the electrophilic formylation of Methyl 2,4,6-trimethylbenzoate, the strong activating effects of the three methyl groups overwhelmingly direct the incoming electrophile to the vacant and electronically-rich 3/5 positions. Similarly, the nucleophilic approach starting with a 3-bromo precursor precisely defines the site of formylation.

Scalability : For large-scale synthesis, the two-step route starting from mesitylene (e.g., via Friedel-Crafts acylation) followed by a Vilsmeier-Haack or Rieche formylation may be the most practical. These reactions are well-established in industrial settings. While efficient, the nucleophilic route involving organolithium reagents can be challenging to scale due to the requirement for cryogenic temperatures and strictly anhydrous conditions. The Gattermann-Koch reaction requires handling CO at high pressure, and the Gattermann reaction involves highly toxic cyanides, posing significant scalability challenges.

| Strategy | Starting Material | Key Advantages | Key Disadvantages | Scalability |

|---|---|---|---|---|

| Direct Electrophilic Formylation | Methyl 2,4,6-trimethylbenzoate | Shortest route, high efficiency, high selectivity. | Requires availability of the specific starting ester. | Good; Vilsmeier and Rieche are scalable reactions. |

| Nucleophilic Formylation | Methyl 3-bromo-2,4,6-trimethylbenzoate | Excellent regiocontrol. | Multi-step, requires cryogenic conditions, sensitive reagents. | Moderate; organolithium reactions can be difficult to scale. |

| Ring Formation then Formylation | Mesitylene | Starts from a simple, inexpensive bulk chemical. | Longer route, lower overall yield. | Good; utilizes common industrial reactions like Friedel-Crafts. |

Chemical Reactivity and Transformation Studies of Methyl 3 Formyl 2,4,6 Trimethylbenzoate

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site for a variety of chemical transformations. However, its reactivity in Methyl 3-formyl-2,4,6-trimethylbenzoate is tempered by the adjacent methyl group, which provides steric shielding. This hindrance can affect the rates and feasibility of reactions compared to unhindered aromatic aldehydes like benzaldehyde. nih.govdoubtnut.com Nevertheless, the formyl group remains susceptible to nucleophilic attack and oxidation/reduction reactions. ontosight.ai

Nucleophilic addition is a characteristic reaction of aldehydes. wikipedia.org The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that add to aldehydes to produce alcohols. chemguide.co.uk The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to yield a secondary alcohol. tcu.edu The steric hindrance from the ortho-methyl group might necessitate more forcing conditions for the reaction to proceed efficiently.

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglumenlearning.com This reaction is highly valuable for forming carbon-carbon double bonds with high regioselectivity. libretexts.org For a sterically hindered aldehyde like the title compound, the reaction may be slow or give poor yields, particularly with stabilized ylides. wikipedia.orglibretexts.org The use of non-stabilized ylides, such as methylenetriphenylphosphorane, is generally more successful even with hindered ketones and aldehydes. lumenlearning.com

Aldol (B89426) Reaction: this compound lacks α-hydrogens and therefore cannot enolize or act as the nucleophilic partner in a self-condensation aldol reaction. However, it can act as an electrophile in a crossed-aldol or Claisen-Schmidt condensation with another enolizable aldehyde or ketone.

| Reaction | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Grignard | CH₃MgBr, then H₃O⁺ | Anhydrous ether (e.g., THF) | Methyl 3-(1-hydroxyethyl)-2,4,6-trimethylbenzoate |

| Wittig | Ph₃P=CH₂ | Anhydrous THF | Methyl 3-vinyl-2,4,6-trimethylbenzoate |

| Crossed-Aldol | Acetone (B3395972), NaOH | Ethanol (B145695), H₂O | Methyl 3-(3-oxobut-1-en-1-yl)-2,4,6-trimethylbenzoate |

The aldehyde group is readily oxidized to a carboxylic acid. wikipedia.org

Oxidation to Carboxylic Acid: Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent) can convert the formyl group into a carboxylic acid group. This would result in the formation of 2-(methoxycarbonyl)-4,6-dimethylisophthalic acid.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of an aldehyde or ketone to a carboxylic acid or ester, respectively, using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). jove.com For aldehydes, the reaction involves the insertion of an oxygen atom. The migratory aptitude of the substituents on the carbonyl carbon determines the product. The established order of migratory aptitude is H > tertiary alkyl > secondary alkyl ≈ phenyl. chemistrysteps.com Since the hydrogen atom has a much higher migratory aptitude than the substituted aryl group, the Baeyer-Villiger oxidation of this compound is expected to selectively oxidize the aldehyde to a carboxylic acid. jove.comchemistrysteps.com Alternatively, some methods for the Baeyer-Villiger oxidation of aromatic aldehydes can produce formate (B1220265) esters, which are subsequently hydrolyzed to phenols. nih.govthieme-connect.com

| Reaction | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Standard Oxidation | KMnO₄, NaOH, H₂O | Heat, then H₃O⁺ | 3-(Methoxycarbonyl)-2,4,6-trimethylbenzoic acid |

| Baeyer-Villiger Oxidation | mCPBA | Inert solvent (e.g., CH₂Cl₂) | 3-(Methoxycarbonyl)-2,4,6-trimethylbenzoic acid |

The aldehyde group can be reduced to either a primary alcohol or a methyl group.

Reduction to Hydroxymethyl: The formyl group is readily reduced to a primary alcohol (-CH₂OH) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org This transformation would yield Methyl 3-(hydroxymethyl)-2,4,6-trimethylbenzoate. Catalytic hydrogenation would also achieve this reduction. wikipedia.org

Reduction to Methyl: Complete reduction of the aldehyde to a methyl group (-CH₃) can be accomplished under more vigorous conditions. The Wolff-Kishner reaction (hydrazine, KOH, heat) or the Clemmensen reduction (Zn(Hg), HCl) are standard methods. However, the strongly basic conditions of the Wolff-Kishner reaction or the strongly acidic conditions of the Clemmensen reduction could potentially hydrolyze the ester group as a side reaction.

| Reaction | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| To Alcohol | NaBH₄ | Methanol (B129727) | Methyl 3-(hydroxymethyl)-2,4,6-trimethylbenzoate |

| To Methyl (Wolff-Kishner) | H₂NNH₂, KOH | High-boiling solvent (e.g., ethylene (B1197577) glycol), heat | Methyl 2,3,4,6-tetramethylbenzoate |

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst like piperidine. wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield a C=C double bond. wikipedia.org this compound is expected to react with compounds like malononitrile (B47326) or diethyl malonate to form the corresponding α,β-unsaturated products. nih.gov

Schiff Base Formation: Aldehydes react with primary amines in a condensation reaction to form imines, also known as Schiff bases. researchgate.netresearchgate.net The reaction is typically catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov The reaction is generally reversible.

| Reaction | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Knoevenagel | Malononitrile, Piperidine | Ethanol, reflux | Methyl 3-(2,2-dicyanovinyl)-2,4,6-trimethylbenzoate |

| Schiff Base Formation | Aniline, H⁺ (cat.) | Toluene, Dean-Stark trap | Methyl 3-((phenylimino)methyl)-2,4,6-trimethylbenzoate |

Reactivity of the Ester Functional Group

The methyl ester group in this compound is significantly sterically hindered by the two flanking ortho-methyl groups. This steric congestion dramatically reduces the reactivity of the ester's carbonyl carbon towards nucleophilic attack, a phenomenon well-documented for related compounds like methyl 2,4,6-trimethylbenzoate (B1236764) (methyl mesitoate). stackexchange.comacs.org

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol.

Basic Hydrolysis (Saponification): The standard mechanism for base-catalyzed ester hydrolysis is a bimolecular nucleophilic acyl substitution, known as the BAc2 mechanism. This involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. stackexchange.com However, for severely hindered esters like methyl 2,4,6-trimethylbenzoate, this pathway is extremely slow. stackexchange.comacs.org Instead, hydrolysis proceeds through an alternative bimolecular mechanism known as BAl2, which involves a nucleophilic (SN2) attack by the hydroxide ion on the alkyl (methyl) carbon of the ester. stackexchange.com This results in the cleavage of the alkyl-oxygen bond, producing methanol and the carboxylate salt. stackexchange.com Given the identical substitution pattern, this compound is expected to undergo basic hydrolysis via this same BAl2 pathway. stackexchange.comacs.orgacs.org

Acidic Hydrolysis: Acid-catalyzed hydrolysis is also expected to be very slow. The initial step requires the protonation of the carbonyl oxygen, which is sterically shielded by the ortho-methyl groups, making it difficult for the hydronium ion to access.

| Reaction | Reagent | Typical Conditions | Mechanism | Expected Product |

|---|---|---|---|---|

| Basic Hydrolysis | NaOH, H₂O | Heat | BAl2 (Alkyl-Oxygen Cleavage) | 3-Formyl-2,4,6-trimethylbenzoic acid |

Transesterification Reactions

Transesterification of the methyl ester group in this compound can be achieved under standard conditions, typically involving an alcohol in the presence of an acid or base catalyst. The reaction equilibrium can be shifted toward the product by using a large excess of the reactant alcohol or by removing the methanol byproduct. However, the steric hindrance presented by the two ortho-methyl groups can significantly impact the reaction rate.

| Reactant Alcohol | Catalyst | Conditions | Product | Yield |

| Ethanol | H₂SO₄ (catalytic) | Reflux | Ethyl 3-formyl-2,4,6-trimethylbenzoate | Moderate |

| Propan-2-ol | NaO-iPr (catalytic) | Reflux | Isopropyl 3-formyl-2,4,6-trimethylbenzoate | Low |

| Benzyl alcohol | Ti(OBu)₄ | High Temperature | Benzyl 3-formyl-2,4,6-trimethylbenzoate | Moderate to High |

This table is illustrative and based on general principles of transesterification, specific experimental data for this compound was not found in the search results.

Amidation Reactions

The conversion of the methyl ester to an amide can be accomplished by reacting this compound with an amine. This reaction is often slower than with less sterically hindered esters and may require elevated temperatures or the use of catalysts. The nucleophilicity of the amine also plays a crucial role in the reaction's success. Studies have shown that niobia (Nb₂O₅) can be a highly effective heterogeneous catalyst for such amidation reactions, applicable to a wide range of esters and amines. researchgate.net

| Amine | Conditions | Product | Yield |

| Ammonia (B1221849) | High pressure, elevated temp. | 3-formyl-2,4,6-trimethylbenzamide | Moderate |

| Aniline | Reflux, cat. Nb₂O₅ | 3-formyl-N-phenyl-2,4,6-trimethylbenzamide | High researchgate.net |

| Diethylamine | Sealed tube, 150°C | 3-formyl-N,N-diethyl-2,4,6-trimethylbenzamide | Low to Moderate |

This table is illustrative and based on general principles of amidation, specific experimental data for this compound was not found in the search results beyond the catalytic activity of Nb₂O₅ for similar reactions. researchgate.net

Reactivity of the Aromatic Core

The aromatic ring of this compound is highly substituted, which dictates its reactivity towards various aromatic substitution reactions.

Electrophilic Aromatic Substitution

The benzene (B151609) ring in this compound is activated by three methyl groups, which are ortho, para-directing activators due to their positive inductive effect (+I). docbrown.info However, the ester and formyl groups are deactivating, meta-directing groups. The interplay of these activating and deactivating groups, combined with significant steric hindrance from the three methyl groups, makes electrophilic aromatic substitution challenging. docbrown.infomsu.edu Any potential electrophilic attack would be directed to the sole available position (C5), but the steric bulk of the adjacent methyl groups and the deactivating nature of the carbonyl substituents significantly reduce the ring's nucleophilicity and accessibility. youtube.comyoutube.com

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orglibretexts.orglibretexts.org The aromatic ring of this compound is electron-rich due to the three methyl groups and lacks a conventional leaving group in an activated position. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, the ring would need to be activated by strongly electron-attracting substituents. libretexts.org

Radical Reactions

Pericyclic and Photochemical Reactions Involving the Compound

The presence of a carbonyl group (the formyl group) makes this compound a potential candidate for photochemical reactions such as the Paternò–Büchi reaction. This reaction involves the [2+2] photocycloaddition of a carbonyl compound in an excited state with an alkene in its ground state to form an oxetane. mdpi.comnih.govresearchgate.net The reaction can proceed from either a singlet or triplet excited state of the carbonyl compound. cambridgescholars.com While specific studies on this compound undergoing this reaction were not found, a recent study mentioned the use of methyl 2,4,6-trimethylbenzoate in a related photochemical reaction, suggesting that the sterically hindered aromatic carbonyl system can participate in such transformations. nih.gov The outcome and efficiency would likely be influenced by the nature of the alkene and the photochemical reaction conditions.

Chemo- and Regioselectivity in Multi-functional Group Transformations

In principle, the two primary functional groups, the aldehyde and the methyl ester, offer distinct pathways for chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, the aldehyde group is generally more susceptible to nucleophilic attack than the methyl ester. This is due to the greater electrophilicity of the aldehyde carbon and the fact that aldehydes are typically more reactive than esters in addition reactions.

For instance, in a reduction reaction using a mild reducing agent such as sodium borohydride (NaBH₄), it would be expected that the formyl group would be selectively reduced to a primary alcohol, leaving the methyl ester group intact. Conversely, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester to their corresponding alcohols.

Similarly, in reactions with organometallic reagents like Grignard reagents or organolithium compounds, the aldehyde would be the preferred site of attack to form a secondary alcohol. Selective reaction at the ester would require protection of the more reactive aldehyde group.

Regioselectivity: This aspect of reactivity is less about the functional groups themselves and more about reactions occurring on the aromatic ring. The existing substituents—the formyl, methyl ester, and three methyl groups—direct the position of any further substitution, such as in electrophilic aromatic substitution reactions (e.g., nitration, halogenation).

The formyl and methyl ester groups are electron-withdrawing and meta-directing, while the methyl groups are electron-donating and ortho-, para-directing. The interplay of these directing effects, combined with the significant steric hindrance from the three methyl groups, would make further substitution on the aromatic ring challenging and highly dependent on the specific reaction conditions. The positions ortho to the formyl and ester groups are already occupied by methyl groups, further complicating potential substitution patterns.

Hypothetical Reactivity Data:

Without experimental data, we can only propose a hypothetical scenario for the selective transformation of this compound. The following table illustrates potential outcomes based on general principles of organic chemistry.

| Reagent/Condition | Target Functional Group | Expected Major Product | Notes |

| NaBH₄, MeOH | Formyl | Methyl 3-(hydroxymethyl)-2,4,6-trimethylbenzoate | Selective reduction of the aldehyde. |

| LiAlH₄, then H₂O | Formyl and Methyl Ester | (3-(hydroxymethyl)-2,4,6-trimethylphenyl)methanol | Reduction of both functional groups. |

| CH₃MgBr, then H₂O | Formyl | Methyl 3-(1-hydroxyethyl)-2,4,6-trimethylbenzoate | Selective addition to the aldehyde. |

| H₂/Pd-C | Formyl | Methyl 2,3,4,6-tetramethylbenzoate | Catalytic hydrogenation could potentially reduce the aldehyde to a methyl group. |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Formyl | Methyl 2,4,6-trimethyl-3-vinylbenzoate | Olefination of the aldehyde. |

Table 1: Hypothetical Chemo- and Regioselective Reactions of this compound

It is crucial to reiterate that the information presented here is based on established principles of chemical reactivity and not on specific experimental results for this compound. Detailed research, including reaction optimization and product characterization, would be necessary to confirm these predictions and to fully elucidate the chemo- and regioselectivity of this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies were found that have performed Density Functional Theory (DFT) calculations on Methyl 3-formyl-2,4,6-trimethylbenzoate. Such studies would typically provide insights into the molecule's three-dimensional structure and electronic properties.

There are no available data from conformational analyses or energy landscape calculations for this compound. This type of study is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

An analysis of the Frontier Molecular Orbitals (HOMO and LUMO) for this compound has not been reported. FMO analysis is a key theoretical tool used to predict the reactivity and electronic behavior of a molecule.

There is no literature available on the theoretical prediction of the NMR, IR, or UV-Vis spectra of this compound using computational methods. These predictions are often used to complement and interpret experimental spectroscopic data.

Reaction Mechanism Elucidation using Computational Methods

No computational studies have been published that elucidate the reaction mechanisms involving this compound. Such research would involve mapping the energetic pathways of its chemical transformations.

Characterization of transition states for any chemical reactions involving this compound has not been reported in the scientific literature. This information is vital for understanding the kinetics and mechanisms of chemical reactions.

Due to the lack of research, the energetic profiles of any reaction pathways for this compound are currently unknown.

Lack of Publicly Available Research on of this compound

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the research concerning the computational and theoretical properties of this compound. Specifically, there is no readily accessible information regarding Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies focused on its chemical reactivity or non-biological applications. Similarly, detailed molecular dynamics simulations exploring aspects such as solvent effects on its reactivity appear to be absent from the current body of scientific publications.

While this compound is mentioned in various chemical catalogs and may appear in patents as an intermediate or reactant in synthetic processes, dedicated studies on its theoretical and computational characteristics are not found. This lack of data prevents the creation of a detailed article on the specific topics of QSAR/QSPR and molecular dynamics simulations as requested.

Further research into this specific molecule would be required to generate the data necessary to fulfill the requested article structure and content. Without such foundational research, any attempt to generate the specified content would be purely speculative and would not meet the required standards of scientific accuracy.

Synthesis and Exploration of Derivatives and Analogues of Methyl 3 Formyl 2,4,6 Trimethylbenzoate

Modification of the Ester Group

The ester group in methyl 3-formyl-2,4,6-trimethylbenzoate can be modified through reactions such as homologation or conversion into other carboxylic acid derivatives. The significant steric hindrance around the ester, provided by the two ortho-methyl groups, necessitates reaction conditions that can overcome this congestion.

Homologation of the methyl ester to larger alkyl esters like ethyl or isopropyl esters is typically achieved through transesterification. This process involves reacting the methyl ester with a different alcohol (e.g., ethanol (B145695) or isopropanol) to exchange the alkoxy group. ucla.edumasterorganicchemistry.com Due to the steric hindrance of the parent molecule, these reactions generally require catalysis and conditions that drive the equilibrium toward the desired product.

Common methods include:

Acid-Catalyzed Transesterification : The reaction is conducted in a large excess of the desired alcohol (e.g., ethanol), which also serves as the solvent, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. ucla.edu The equilibrium is shifted towards the product by the high concentration of the reactant alcohol.

Base-Catalyzed Transesterification : A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for an ethyl ester), is used in stoichiometric amounts. masterorganicchemistry.com This method is often faster than the acid-catalyzed route but is sensitive to the presence of water.

The synthesis of related structures, such as ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate, demonstrates the feasibility of preparing homologous esters within this class of compounds. lookchem.com

Table 1: Representative Transesterification Reactions Data is illustrative of general transesterification procedures.

| Starting Ester | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 3-formyl-2,4,6-trimethylbenzoate |

| This compound | Isopropanol | Sodium Isopropoxide | Isopropyl 3-formyl-2,4,6-trimethylbenzoate |

The methyl ester can be converted into other important carboxylic acid derivatives, such as amides and hydrazides, through nucleophilic acyl substitution.

Amide Synthesis : The direct reaction of esters with amines (aminolysis) to form amides can be sluggish, particularly with sterically hindered esters. google.com More effective methods are often required. One approach involves using alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can react rapidly at room temperature with esters to produce primary amides in high yields. nih.gov Alternatively, base-promoted methods using reagents like potassium t-butoxide in DMSO can facilitate the amidation of hindered esters. rsc.org These reactions are generally chemoselective for the ester group.

Hydrazide Synthesis : Hydrazides are typically prepared by reacting the methyl ester with hydrazine (B178648), often in the form of hydrazine monohydrate. nih.gov The reaction, known as hydrazinolysis, usually involves heating the reactants together in a suitable solvent like ethanol. The resulting hydrazide is a valuable intermediate for synthesizing more complex heterocyclic compounds.

Table 2: Synthesis of Amide and Hydrazide Derivatives Data is illustrative of general synthetic procedures.

| Reagent | Conditions | Product |

|---|---|---|

| Ammonia (B1221849) (via NaNH₂BH₃) | Room Temperature, THF | 3-formyl-2,4,6-trimethylbenzamide |

| Hydrazine monohydrate | Reflux in Ethanol | 3-formyl-2,4,6-trimethylbenzohydrazide |

Modification of the Formyl Group

The aldehyde (formyl) functionality is one of the most reactive sites on the molecule, readily undergoing a wide range of transformations.

The formyl group can be converted into various C=N and C(OR)₂ derivatives through condensation reactions.

Imines (Schiff Bases) : Aromatic aldehydes react efficiently with primary amines under mildly acidic conditions (pH 4-5) to form imines. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, followed by the elimination of water to yield the C=N double bond. lumenlearning.com Removing the water formed during the reaction drives the equilibrium to completion. tandfonline.com

Oximes : The reaction of the aldehyde with hydroxylamine (B1172632) (typically as hydroxylamine hydrochloride with a base to liberate the free nucleophile) yields an oxime. wikipedia.orgmdpi.com This condensation is a reliable method for characterizing aldehydes and serves as a precursor for further transformations, such as the conversion to nitriles. organic-chemistry.org

Acetals : Acetals are formed by reacting the aldehyde with two equivalents of an alcohol under anhydrous acidic conditions. libretexts.org The reaction is often performed using a diol, such as ethylene (B1197577) glycol, to form a more stable cyclic acetal. libretexts.org This transformation is commonly used as a protecting group strategy for the aldehyde, as acetals are stable under neutral and basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. organicchemistrytutor.com

Table 3: Common Derivatives of the Formyl Group Data is illustrative of general synthetic procedures.

| Reagent(s) | Product Type | Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Mild acid (pH 4-5), water removal |

| Hydroxylamine (NH₂OH·HCl), Base | Oxime | Mild base (e.g., NaOAc) |

| Ethylene Glycol, H⁺ | Cyclic Acetal | Acid catalyst (e.g., PTSA), water removal |

The formyl group can be interconverted to other key functional groups through oxidation, reduction, or other specific conversion reactions.

Oxidation to Carboxylic Acids : The aldehyde can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this, but care must be taken to avoid oxidation of the aromatic methyl groups. Common reagents include potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants.

Reduction to Alcohols : The formyl group is readily reduced to a primary alcohol (a hydroxymethyl group). This is typically achieved with high selectivity using mild hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. NaBH₄ is advantageous as it selectively reduces aldehydes and ketones without affecting the less reactive ester group.

Conversion to Nitriles : Aromatic aldehydes can be converted directly into nitriles through several one-pot procedures. A common method is the dehydration of the corresponding aldoxime. rsc.org Other efficient methods include reacting the aldehyde with hydroxylamine hydrochloride in a solvent like formic acid, researchgate.net or using catalytic systems such as iodine with tert-butyl hydroperoxide (TBHP) in the presence of an ammonia source. rsc.org The Schmidt reaction, using azidotrimethylsilane (B126382) and a catalytic amount of triflic acid, also provides a high-yield conversion of aromatic aldehydes to nitriles. nih.gov

Modification of Aromatic Methyl Groups

The three methyl groups on the aromatic ring are the least reactive sites on the molecule. Their modification typically requires more forcing conditions, such as those involving free radical pathways or potent oxidizing agents.

Oxidation : The selective oxidation of one of the three equivalent methyl groups presents a significant synthetic challenge, as the initial oxidation products (benzyl alcohol or benzaldehyde) are often more susceptible to further oxidation than the starting methyl group. acs.org However, specific catalytic systems have been developed for this purpose. For instance, certain enzyme-based systems, like laccase with a mediator, can selectively convert aromatic methyl groups to aldehydes under mild conditions. acs.org Metal-free organocatalytic systems using N-alkyl pyridinium (B92312) salts have also been shown to be effective for the aerobic oxidation of methyl aromatics. rsc.org

Halogenation : Under free-radical conditions, such as in the presence of UV light or a radical initiator like AIBN, the methyl groups can undergo benzylic halogenation with reagents like N-bromosuccinimide (NBS) or chlorine gas. libretexts.org This reaction proceeds via a radical chain mechanism and can be difficult to control, often resulting in a mixture of mono-, di-, and tri-halogenated products on the methyl groups. libretexts.orgyoutube.com Electrophilic aromatic halogenation on the ring itself is disfavored due to the highly substituted nature of the benzene (B151609) ring.

Table 4: Representative Reactions of Aromatic Methyl Groups Data is illustrative of general synthetic procedures.

| Reaction Type | Reagent(s) | Conditions | Potential Product(s) |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN), Heat | Methyl 3-formyl-2-(bromomethyl)-4,6-dimethylbenzoate (and other isomers/polybrominated products) |

| Catalytic Oxidation | O₂, Metal-free catalyst | High Temperature | Methyl 3-formyl-2-(hydroxymethyl)-4,6-dimethylbenzoate / Methyl 2,3-diformyl-4,6-dimethylbenzoate |

Selective Oxidation of Methyl Groups

The selective oxidation of one of the three methyl groups in this compound presents a significant synthetic challenge due to the similar reactivity of the C-H bonds in each group. The regioselectivity of such a reaction is influenced by both steric and electronic factors. The methyl groups at positions 2, 4, and 6 are electronically activated by the benzene ring, making them susceptible to oxidation. However, achieving selective oxidation of a single methyl group to a formyl or carboxyl group requires carefully controlled reaction conditions to prevent over-oxidation or reaction at undesired positions.

Research into the selective oxidation of methylarenes has explored various methodologies, which could potentially be adapted for this specific substrate. These methods often involve transition metal catalysts or stoichiometric oxidants. For instance, electrooxidation has been demonstrated as a viable technique for the site-selective oxidation of methyl groups on complex aromatic compounds. nih.gov The selectivity in such electrochemical reactions is often governed by the electronic properties of the substrate, with electron-rich positions being more susceptible to oxidation. nih.gov

Other approaches include the use of stoichiometric chemical oxidants like o-iodoxybenzoic acid (IBX) or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov Catalytic aerobic oxidation, employing transition metal catalysts in the presence of oxygen, represents a more atom-economical approach. nih.gov The choice of oxidant and catalyst system is crucial for controlling the extent of oxidation and achieving selectivity.

Table 1: General Methods for Selective Oxidation of Methylarenes

| Oxidant/System | Typical Conditions | Potential Outcome on this compound |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water, room temperature | Potential for oxidation of one methyl group to a formyl group, but selectivity may be low. |

| o-Iodoxybenzoic acid (IBX) | DMSO or other polar aprotic solvents, elevated temperature | Can convert methyl groups to aldehydes; selectivity would be a key challenge. nih.gov |

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | A classic oxidant for converting benzylic alcohols to aldehydes; could be used in a two-step sequence after initial hydroxylation. |

| Catalytic O₂ with Co, Mn, or Fe catalysts | High temperature and pressure, often in acetic acid | Typically used for large-scale industrial oxidations; may lead to carboxylic acids and could lack selectivity. |

| Electrooxidation | Methanol (B129727) solvent, specific electrolyte (e.g., Et₄NPF₆), controlled potential | Offers a high degree of control, potentially enabling site-selective conversion to a dimethyl acetal, which can be hydrolyzed to the aldehyde. nih.gov |

Introduction of Other Substituents (e.g., halogens, nitro groups)

Further functionalization of the this compound scaffold can be achieved through electrophilic aromatic substitution reactions to introduce substituents such as halogens or nitro groups. The success and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the benzene ring: three activating methyl groups, and two deactivating groups (formyl and methyl ester). The steric hindrance from the bulky ortho groups also plays a pivotal role.

Halogenation: The introduction of halogens like chlorine or bromine onto the aromatic ring would likely proceed via electrophilic aromatic substitution using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃ for chlorination and bromination, respectively). The existing methyl groups are ortho-, para-directing and activating, while the formyl and ester groups are meta-directing and deactivating. The position of substitution will be a result of the interplay between these directing effects and steric hindrance. The most probable position for substitution would be C5, which is ortho to the C4-methyl and C6-methyl groups and meta to the formyl and ester groups.

Nitration: The introduction of a nitro group is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). Similar to halogenation, the regiochemical outcome is controlled by the existing substituents. The synthesis of related compounds like Methyl 3-formyl-2-nitrobenzoate from precursors such as Methyl 3-(bromomethyl)-2-nitrobenzoate demonstrates the feasibility of having these functional groups on a benzoate (B1203000) ring. nbinno.comchemicalbook.com For this compound, the strong deactivating effect of the nitro group being introduced, combined with the directing effects of the existing groups, would likely favor substitution at the C5 position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Predicted Major Product |

| Bromination | Br₂ / FeBr₃, in a non-polar solvent (e.g., CCl₄) | Methyl 5-bromo-3-formyl-2,4,6-trimethylbenzoate |

| Chlorination | Cl₂ / FeCl₃ or AlCl₃, dark | Methyl 5-chloro-3-formyl-2,4,6-trimethylbenzoate |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄, 0-10 °C | Methyl 3-formyl-5-nitro-2,4,6-trimethylbenzoate |

Synthesis of Structural Isomers (e.g., Methyl 2-formyl-3,4,6-trimethylbenzoate)

One common method for synthesizing methyl formylbenzoates is the esterification of the corresponding formylbenzoic acid. For example, Methyl 2-formylbenzoate (B1231588) can be prepared from 2-formylbenzoic acid (also known as phthalaldehydic acid). The esterification is typically carried out by reacting the carboxylic acid with a methylating agent in the presence of a base. prepchem.comchemicalbook.com

A representative procedure involves dissolving 2-formylbenzoic acid in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF), followed by the addition of a base such as potassium carbonate. prepchem.comchemicalbook.com A methylating agent, commonly methyl iodide, is then added to the mixture. The reaction proceeds, typically at room temperature or with gentle heating, to yield the desired methyl ester. prepchem.comchemicalbook.com The product is then isolated through extraction and purified by distillation or chromatography. prepchem.com

Table 3: Example Synthesis of an Isomer, Methyl 2-formylbenzoate

| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions | Product |

| 2-Formylbenzoic acid | Methyl iodide | Potassium carbonate | Dimethylformamide (DMF) | Stirring at room temperature overnight | Methyl 2-formylbenzoate prepchem.com |

| 2-Formylbenzoic acid | Methyl iodide | Potassium carbonate | Acetone | Heating at 56°C, then stirring at room temperature | Methyl 2-formylbenzoate chemicalbook.com |

This general approach could be adapted for the synthesis of Methyl 2-formyl-3,4,6-trimethylbenzoate, provided that the corresponding 2-formyl-3,4,6-trimethylbenzoic acid is available as a starting material.

Design and Synthesis of Heterocyclic Analogues Derived from the Benzoate Scaffold

The formyl group of this compound is a versatile functional handle for the construction of a wide variety of heterocyclic systems. The aldehyde can participate in condensation reactions with various mono- and bifunctional nucleophiles, leading to the formation of new rings fused or attached to the benzoate scaffold. This strategy is widely employed in medicinal chemistry and materials science to generate novel molecular architectures.

The reactivity of the formyl group is analogous to that observed in other aromatic aldehydes, such as 3-formylchromones, which are known to react with active methylene (B1212753) and methyl compounds to form diverse heterocyclic structures. mdpi.com By reacting this compound with appropriate nucleophilic partners, a range of heterocyclic analogues can be synthesized.

For example, condensation with bifunctional nucleophiles containing nitrogen, such as hydrazines, hydroxylamine, or amidines, can lead to the formation of five- or six-membered nitrogen-containing heterocycles.

Potential Heterocyclic Syntheses:

Pyrazoles: Reaction with hydrazine or substituted hydrazines would likely yield a pyrazole (B372694) derivative attached to the benzoate ring.

Isoxazoles: Condensation with hydroxylamine would produce an oxime, which could potentially undergo further cyclization to form an isoxazole (B147169) ring.

Pyrimidines: A reaction with a 1,3-dicarbonyl compound and urea (B33335) or thiourea (B124793) (Biginelli reaction) or with an amidine could be used to construct a pyrimidine (B1678525) ring.

Pyridines: Condensation with a β-ketoester or a 1,3-dicarbonyl compound in the presence of ammonia (Hantzsch pyridine (B92270) synthesis) could lead to the formation of a dihydropyridine (B1217469) ring, which can be subsequently oxidized to the corresponding pyridine.

Table 4: Potential Heterocyclic Analogues via Condensation Reactions

| Reagent(s) | Reaction Type | Potential Heterocyclic Product |

| Hydrazine (H₂NNH₂) | Condensation/Cyclization | (Pyrazol-yl)benzoate derivative |

| Amidines (e.g., acetamidine) | Condensation/Cyclization | (Pyrimidin-yl)benzoate derivative |

| Ethyl acetoacetate (B1235776) and Ammonia | Hantzsch Synthesis | (Dihydropyridinyl)benzoate derivative |

| Malononitrile (B47326) and Sulfur | Gewald Reaction | (Aminothiophen-yl)benzoate derivative |

No Publicly Available Research Found for "this compound" in Requested Applications

Following a comprehensive search of available scientific literature and chemical databases, no specific research or data could be found for the chemical compound "this compound" pertaining to its applications in organic synthesis, materials science, catalysis, or polymer chemistry as outlined in the requested article structure.

Searches for related but distinct compounds, such as "Methyl 3-formyl-2-nitrobenzoate" and various other substituted benzoates, did provide information on their respective applications. However, in strict adherence to the user's instructions to focus solely on "this compound," this information cannot be used to construct the requested article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article based on the provided outline due to the absence of available research data for the specified compound. No data tables or detailed research findings could be compiled as no primary or secondary sources mentioning "this compound" in the context of the requested applications were identified.

Applications in Organic Synthesis and Materials Science Excluding Clinical

Potential in Functional Materials

Optoelectronic Materials:

Polysubstituted aromatic compounds are integral to the design of organic materials with tailored electronic and photophysical properties. The core benzene (B151609) ring of Methyl 3-formyl-2,4,6-trimethylbenzoate, with its electron-withdrawing aldehyde and ester groups and electron-donating methyl groups, creates a unique electronic environment. This push-pull electronic character can be exploited in the design of organic chromophores and other components for optoelectronic devices. For instance, analogous trimethyl-substituted benzaldehydes, such as 2,4,6-trimethylbenzaldehyde (B22134), are utilized as raw materials in the production of electronic materials mgctrading.co.jpmgc.co.jpwikipedia.orgtcichemicals.comdissertationtopic.net. The aldehyde functionality of the target molecule provides a convenient handle for its incorporation into larger conjugated systems, such as polymers or dendrimers, through reactions like Wittig olefination or Knoevenagel condensation. The steric hindrance imparted by the three methyl groups could influence the packing of these materials in the solid state, potentially leading to amorphous morphologies that can be advantageous in certain organic light-emitting diode (OLED) applications by preventing crystallization and improving film quality.

| Potential Application Area | Relevant Functional Groups | Anticipated Properties and Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Aldehyde, Methyl Ester, Trimethyl-substituted Benzene Ring | The push-pull electronic nature could lead to desirable photophysical properties. Steric hindrance from methyl groups may promote amorphous film formation, enhancing device stability and efficiency. |

| Organic Photovoltaics (OPVs) | Aldehyde, Methyl Ester | Could serve as a building block for non-fullerene acceptors or donor polymers after further functionalization and polymerization. |

| Organic Field-Effect Transistors (OFETs) | Trimethyl-substituted Benzene Ring | The aromatic core could be integrated into larger π-conjugated systems to modulate charge transport properties. |

Self-Assembled Monolayers (SAMs):

The formation of highly ordered, two-dimensional structures on surfaces through self-assembly is a cornerstone of nanoscience and surface engineering. Benzoic acid derivatives are known to form self-assembled monolayers on various substrates nih.gov. The methyl ester group of this compound could be hydrolyzed to the corresponding carboxylic acid, which can then serve as an anchor group to bind to a suitable surface, such as a metal oxide. The sterically bulky trimethyl-substituted aromatic head group would then dictate the packing and intermolecular interactions within the monolayer. The presence of the formyl group offers a unique opportunity for post-assembly modification of the surface, allowing for the covalent attachment of other functional molecules. This "on-surface" chemistry could be used to create complex, patterned surfaces with tailored chemical and physical properties.

| Feature | Role in Self-Assembled Monolayers | Potential Outcome |

| Methyl Ester (as Carboxylic Acid precursor) | Anchoring group for substrate binding. | Formation of a stable monolayer on a variety of surfaces. |

| Trimethyl-substituted Aromatic Ring | Sterically demanding head group influencing intermolecular spacing and ordering. | Control over the packing density and orientation of molecules in the monolayer. |

| Formyl Group | Reactive handle for post-assembly functionalization. | Creation of multifunctional surfaces with tailored properties for sensing, catalysis, or biocompatibility. |

Contribution to the Synthesis of Natural Product Cores (non-bioactive intermediates)

Polysubstituted aromatic compounds are valuable starting materials in the total synthesis of complex natural products nih.govyoutube.comnih.gov. The strategic placement of functional groups on the aromatic ring of this compound allows for a variety of synthetic manipulations to construct intricate molecular frameworks that form the core of certain natural products. The aldehyde and ester functionalities provide orthogonal reactive sites for carbon-carbon bond formation and functional group interconversion.

The sterically hindered nature of this molecule presents both challenges and opportunities in synthesis. While the bulky methyl groups may impede certain reactions, they can also be exploited to control the stereochemical outcome of transformations at or near the aromatic ring. For instance, the aldehyde could be used as a linchpin in macrocyclization reactions to form large ring systems, which are common motifs in many natural products. The trimethyl substitution pattern would pre-organize the connecting chains in a specific conformation, potentially favoring the formation of a desired macrocyclic isomer.

While direct application in the synthesis of a specific natural product has not been reported, its potential as a building block for non-bioactive intermediates is significant. These intermediates can be elaborated further to access a range of complex molecular architectures.

| Synthetic Strategy | Role of this compound | Potential Intermediate Core Structure |

| Macrocyclization | The aldehyde serves as an electrophilic handle for intramolecular ring closure. | Sterically constrained macrocyclic ethers, esters, or lactones. |

| Diels-Alder Cycloaddition | The aromatic ring, after suitable modification, could act as a diene or dienophile. | Highly substituted and stereochemically complex cyclohexene derivatives. |

| Cross-Coupling Reactions | The aromatic ring could be further functionalized (e.g., halogenated) to participate in palladium-catalyzed cross-coupling reactions. | Biaryl or more complex poly-aromatic systems. |

Advanced Methodologies and Techniques in Research

Flow Chemistry for Continuous Synthesis and Process Optimization

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. beilstein-journals.orgbeilstein-journals.org This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processing. nih.govflinders.edu.au For the synthesis of a sterically hindered and highly substituted molecule like Methyl 3-formyl-2,4,6-trimethylbenzoate, flow chemistry presents several potential advantages.

Key potential applications include:

Improved Safety: Many reactions for introducing formyl and methyl groups onto an aromatic ring can be highly exothermic or involve hazardous reagents. The small reactor volumes in flow chemistry mitigate these risks by minimizing the amount of reactive material at any given time. acs.org

Enhanced Reaction Control: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling precise temperature control and preventing the formation of byproducts that can arise from localized temperature fluctuations in batch reactors. umontreal.ca

Process Optimization: Flow chemistry systems can be readily automated, allowing for the rapid screening of a wide range of reaction conditions to identify the optimal parameters for yield and purity. acs.org For instance, the formylation of a related trimethylbenzene derivative could be optimized by systematically varying reagent concentrations, temperature, and residence time in a continuous-flow setup. umontreal.ca

Scalability: Once a process is optimized on a lab-scale flow reactor, it can often be scaled up by extending the operation time or by using larger reactors in parallel, bypassing the challenges often associated with scaling up batch reactions. flinders.edu.au

Interactive Data Table: Potential Parameters for Flow Synthesis Optimization

| Parameter | Range | Potential Impact on Synthesis |

| Temperature | -20°C to 150°C | Influences reaction rate and selectivity. |

| Residence Time | 10s to 30 min | Determines the extent of reaction conversion. |

| Reagent Concentration | 0.1 M to 2.0 M | Affects reaction kinetics and stoichiometry. |

| Flow Rate | 0.1 mL/min to 10 mL/min | Controls residence time and mixing efficiency. |

| Pressure | 1 bar to 20 bar | Can increase reaction rates and prevent solvent boiling. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. ajrconline.orgresearchgate.net The heating mechanism, which involves direct coupling of microwave energy with the molecules in the reaction mixture, is highly efficient and can lead to different outcomes compared to conventional heating. rsc.org

For the synthesis of this compound, microwave irradiation could be particularly beneficial for:

Esterification: The formation of the methyl ester from the corresponding carboxylic acid could be significantly accelerated. Microwave-assisted esterification of sterically hindered aromatic acids has been shown to proceed rapidly and in high yields. organic-chemistry.orgmdpi.comnih.gov

Formylation: Certain formylation reactions that are sluggish under conventional heating could be expedited using microwave energy. purechemistry.org Microwave-assisted Duff formylation of phenolic compounds, for example, has been shown to be highly efficient.

Cross-Coupling Reactions: Should further functionalization of the aromatic ring be desired, microwave-assisted cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

The efficiency of microwave-assisted synthesis is often dependent on the dielectric properties of the solvents and reagents used.

Interactive Data Table: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis

| Reaction Step | Conventional Method (Typical) | Potential Microwave Method |

| Esterification | 4-12 hours reflux | 5-20 minutes at 120°C |

| Formylation | 6-24 hours at elevated temperature | 15-60 minutes at 150°C |

| C-H Activation | 12-48 hours at high temperature | 30-90 minutes at 180°C |

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. nih.gov These reactions are often performed in the absence of solvents or with minimal amounts of liquid, aligning with the principles of green chemistry.

The application of mechanochemistry to the synthesis of this compound could offer:

Solvent-Free Synthesis: The entire synthesis could potentially be conducted in a ball mill, eliminating the need for bulk solvents and simplifying purification.

Access to Novel Reactivity: Mechanical activation can sometimes lead to different products or selectivities compared to solution-phase reactions.

C-H Functionalization: Recent advances have shown that C-H functionalization reactions can be carried out mechanochemically, which could be a potential route for the direct introduction of the formyl or other functional groups onto the trimethylbenzene scaffold. nih.gov

While specific examples for this compound are lacking, the mechanochemical synthesis of other aromatic aldehydes and the transformation of esters under ball-milling conditions suggest the feasibility of this approach. nih.gov

Photocatalysis and Electrocatalysis in Transformations

Photocatalysis and electrocatalysis utilize light and electrical energy, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. beilstein-journals.orgnih.gov

For this compound, these techniques could be envisioned for:

C-H Functionalization: Photocatalytic C-H functionalization of arenes is a rapidly developing field that could allow for the direct introduction of various functional groups onto the trimethylbenzene ring under mild conditions. rsc.orgnih.gov

Selective Oxidations and Reductions: The formyl and ester groups of the molecule could be selectively transformed using photocatalytic or electrocatalytic methods. For instance, the aldehyde could be selectively oxidized to a carboxylic acid or reduced to an alcohol.

Novel Bond Formations: These techniques can generate highly reactive radical intermediates, enabling novel bond-forming reactions that are not accessible through conventional ionic pathways. beilstein-journals.org

The development of suitable photocatalysts and electrodes would be crucial for the successful application of these methods to this compound.

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput screening (HTS) involves the use of automated systems to perform and analyze a large number of reactions in parallel. beilstein-journals.orgnih.gov This approach is invaluable for rapidly discovering new reactions and for optimizing the conditions of existing ones.

In the context of this compound, HTS could be employed to:

Optimize Synthesis Conditions: A multi-well plate format could be used to rapidly screen various catalysts, solvents, bases, and temperatures for each step of the synthesis to identify the conditions that provide the highest yield and purity. semanticscholar.org

Discover New Transformations: HTS could be used to screen a library of potential reactants and catalysts to discover novel functionalizations of the this compound scaffold. nih.gov

Develop Robust Processes: By exploring a wide range of reaction parameters, HTS can help to identify reaction conditions that are robust and insensitive to small variations, which is crucial for reproducible and scalable manufacturing. beilstein-journals.org

The data generated from HTS experiments can be further analyzed using machine learning algorithms to build predictive models for reaction outcomes, further accelerating the optimization process. beilstein-journals.orgsemanticscholar.org

Interactive Data Table: High-Throughput Screening Variables for Synthesis Optimization

| Variable | Parameters to Screen | Desired Outcome |

| Catalyst | Different Lewis acids, transition metals | High conversion, high selectivity |

| Solvent | Polar aprotic, polar protic, nonpolar | Good solubility, high reaction rate |

| Base | Organic bases, inorganic bases | Efficient proton scavenging, minimal side reactions |

| Temperature | 40°C, 60°C, 80°C, 100°C, 120°C | Optimal balance between reaction rate and stability |

| Ligand (for cross-coupling) | Phosphine-based, N-heterocyclic carbenes | High catalytic turnover, stability |

Conclusion and Outlook for Future Research

Summary of Current Research Contributions and Understanding

A thorough search of scientific databases yields minimal specific research contributions directly investigating Methyl 3-formyl-2,4,6-trimethylbenzoate. Its presence is primarily noted in chemical supplier catalogs, which provide basic identifying information.

Table 1: Basic Properties of this compound

| Property | Value |

| CAS Number | 135779-03-2 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

Identification of Remaining Challenges and Unexplored Avenues

The primary challenge concerning this compound is the fundamental lack of empirical data. Key unexplored avenues include:

Synthesis: No specific, optimized synthetic route for this compound is documented in peer-reviewed literature.

Spectroscopic Characterization: While predicted spectra can be generated, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) and their interpretation are not publicly available.

Chemical Reactivity: The reactivity of both the formyl and methyl ester groups, particularly in the context of the sterically crowded aromatic ring, has not been experimentally investigated.

Physical Properties: Experimental data on properties such as melting point, boiling point, and solubility are not well-documented.

Potential Applications: The compound has not been explored for its potential in areas such as medicinal chemistry, agrochemicals, or materials science.

Prospects for Novel Synthetic Methodologies

The synthesis of this compound presents an interesting challenge for synthetic chemists. Potential synthetic strategies could involve:

Formylation of Methyl 2,4,6-trimethylbenzoate (B1236764): Introducing a formyl group onto the aromatic ring of the corresponding benzoate (B1203000) ester would be a direct approach. However, the electron-withdrawing nature of the ester group and the steric hindrance from the methyl groups would likely make standard formylation reactions (e.g., Vilsmeier-Haack or Gattermann-Koch) challenging. Novel, highly active formylating reagents or catalytic systems might be required.

Oxidation of a Precursor: Synthesis from a precursor such as Methyl 3-(hydroxymethyl)-2,4,6-trimethylbenzoate or Methyl 3-methyl-2,4,6-trimethylbenzoate through selective oxidation would be a plausible route.

Multi-step Synthesis from Simpler Starting Materials: A longer, more controlled synthesis could involve building the substituted aromatic ring system from less complex precursors, installing the functional groups in a strategic sequence.

The development of an efficient and scalable synthesis for this molecule would be a valuable contribution to synthetic methodology.

Potential for Derivatization Towards Undiscovered Chemical Entities

The bifunctional nature of this compound, possessing both an aldehyde and an ester, makes it a potentially versatile building block for the synthesis of novel compounds.

Reactions of the Formyl Group: The aldehyde functionality could be a gateway to a variety of derivatives through reactions such as:

Reductive amination to form novel amines.

Wittig olefination to introduce carbon-carbon double bonds.

Condensation reactions to form imines, oximes, or hydrazones.

Reactions of the Methyl Ester Group: The ester could be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering another point for modification.

The sterically hindered environment around these functional groups could lead to unique selectivity and reactivity, potentially yielding novel molecular architectures that would be difficult to access through other means.

Interdisciplinary Research Opportunities in Chemical Science

Should the synthesis and basic characterization of this compound be established, several interdisciplinary research opportunities could emerge:

Medicinal Chemistry: The compound and its derivatives could be screened for biological activity. The rigid, substituted aromatic scaffold could be of interest in designing molecules that interact with specific biological targets.

Materials Science: The aromatic nature and potential for derivatization could make it a candidate for incorporation into polymers or other functional materials, potentially influencing properties such as thermal stability or photoluminescence.

Computational Chemistry: The lack of experimental data makes this molecule an excellent subject for computational studies to predict its properties, reactivity, and potential applications, which could then guide future experimental work.

Q & A

Q. Advanced Research Focus

- Methyl Groups : Enhance lipophilicity and membrane permeability (e.g., high skin penetration in Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate) .

- Methoxy Groups : Increase metabolic stability but reduce solubility. For example, 3,4,5-trimethoxyphenyl derivatives exhibit antimicrobial activity due to improved target binding .

How are purification challenges addressed for Methyl 3-formyl derivatives with similar polarity?

Q. Basic Research Focus

- Gradient Elution : MPLC with silica gel and CH₂Cl₂/EtOAc gradients separates closely related compounds .